1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

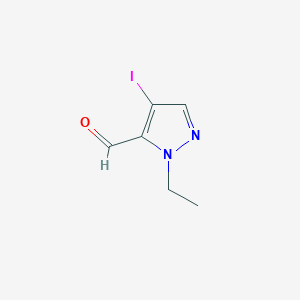

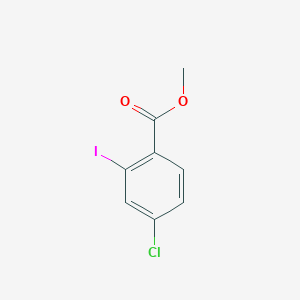

1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C6H7IN2O and a molecular weight of 250.04 . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is attached to an ethyl group (C2H5), another is attached to an iodine atom, and the third is part of a carbaldehyde group (CHO) .Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde are not detailed in the retrieved sources, pyrazoles in general are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde has a predicted boiling point of 313.9±27.0 °C and a predicted density of 1.92±0.1 g/cm3 . Its pKa is predicted to be -1.32±0.10 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde is a valuable intermediate in organic synthesis. Studies have explored its utility in synthesizing a variety of biologically active compounds:

- Inhibitors Synthesis : El-Naggar et al. (2020) utilized pyrazole-4-carbaldehyde as a starting material to synthesize a series of potent inhibitors of 5α-reductase and aromatase, which are crucial enzymes in steroid metabolism. These compounds demonstrated significant inhibitory activity, with some showing higher potency than reference drugs (El-Naggar et al., 2020).

Chemical Reactions and Compound Synthesis

Sonogashira-Type Reactions : Vilkauskaitė et al. (2011) described using 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions. This led to the synthesis of pyrazolo[4,3-c]pyridines, highlighting the versatility of pyrazole carbaldehydes in organic synthesis (Vilkauskaitė et al., 2011).

Ultrasound-assisted Synthesis : Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group, showcasing the efficient synthesis and biological properties of these compounds. These derivatives demonstrated promising antimicrobial properties (Prasath et al., 2015).

Crystallography and Molecular Structure

- Structural Analysis : Xu and Shi (2011) conducted a study on the crystal structure of a pyrazole derivative, providing insights into the molecular arrangement and interactions, which is crucial for understanding the chemical behavior of these compounds (Xu & Shi, 2011).

Antimicrobial and Antioxidant Activities

Antimicrobial Agents Synthesis : Bhat et al. (2016) synthesized a series of compounds derived from 1,2,3-triazolyl pyrazole carbaldehyde. These compounds were evaluated for their antimicrobial and antioxidant activities, with some displaying broad-spectrum activity (Bhat et al., 2016).

Chitosan Schiff Bases Synthesis : Hamed et al. (2020) synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives, demonstrating their antimicrobial activity against various bacteria and fungi. This study highlights the potential of pyrazole derivatives in enhancing the biological properties of polymers (Hamed et al., 2020).

Direcciones Futuras

The future directions for research on 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields. The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of research .

Propiedades

IUPAC Name |

2-ethyl-4-iodopyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFPMPWZLVCFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2421661.png)

![3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2421662.png)

![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B2421669.png)

![N-(furan-2-ylmethyl)-6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2421672.png)

![{4-[(6-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]phenyl}dimethylamine](/img/structure/B2421674.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)

![4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2421681.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2421682.png)

![Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate](/img/structure/B2421683.png)